1-(4-Chlorophenyl)imidazolidine-2,4-dione belongs to the class of compounds known as hydantoins. Hydantoins are a class of heterocyclic organic compounds containing a five-membered ring with two nitrogen atoms and a carbonyl group at the 2 and 4 positions. They are commonly used as intermediates in the synthesis of more complex organic molecules, particularly in pharmaceutical and agricultural industries. []
The compound is cataloged under several identifiers, including CAS number 32549-33-0 and PubChem CID 775021. It is recognized for its structural characteristics that include a dione functional group, which contributes to its reactivity and biological activity. Its classification as an aromatic heterocycle places it among compounds that exhibit significant pharmacological properties.
The synthesis of 1-(4-Chlorophenyl)imidazolidine-2,4-dione typically involves the reaction of 4-chlorobenzoyl chloride with an appropriate amine or amidine in the presence of a base. A detailed method may include:
The molecular structure of 1-(4-Chlorophenyl)imidazolidine-2,4-dione can be represented as follows:
1-(4-Chlorophenyl)imidazolidine-2,4-dione can participate in various chemical reactions due to its functional groups:
1-(4-Chlorophenyl)imidazolidine-2,4-dione has potential applications in various fields:
1.1. Historical Context and Emergence in Drug DiscoveryThe hydantoin scaffold (imidazolidine-2,4-dione) emerged as a privileged structure in medicinal chemistry following Adolf von Baeyer’s pioneering synthesis in 1861 via hydrogenation of allantoin [1]. This discovery unlocked systematic exploration of hydantoin derivatives, driven by their synthetic versatility and pharmacophoric potential. The introduction of phenytoin (5,5-diphenylimidazolidine-2,4-dione) in 1938 marked a watershed moment, establishing hydantoins as clinically validated anticonvulsants and accelerating structural diversification [1]. Derivatives like ethotoin (1956) and fosphenytoin (1970s) further demonstrated the scaffold’s adaptability for optimizing pharmacokinetics [1].
Within this landscape, 1-(4-Chlorophenyl)imidazolidine-2,4-dione represents a strategic modification aimed at leveraging halogenation—a proven tactic in medicinal chemistry—to enhance bioactivity. The deliberate substitution at the N1 position with a 4-chlorophenyl group reflects efforts to combine the hydantoin core’s inherent pharmacological properties with halogen-driven improvements in target affinity and metabolic stability. This design principle parallels the evolution of other bioactive hydantoins, such as nilutamide and enzalutamide (androgen receptor antagonists), highlighting the scaffold’s broad applicability [1].
Table 1: Key Hydantoin-Based Drugs in Medicinal Chemistry
Compound | Substituents | Primary Therapeutic Use | Year Introduced |
---|---|---|---|
Phenytoin | 5,5-Diphenyl | Anticonvulsant | 1938 |
Fosphenytoin | Phosphate prodrug of phenytoin | Anticonvulsant (improved solubility) | 1970s |
Nilutamide | 5,5-Dimethyl-3-(4-nitro-3-(trifluoromethyl)phenyl | Antiandrogen | 1980s |
Nitrofurantoin | 1-[(5-Nitrofurfurylidene)amino] | Antibacterial | 1953 |
1-(4-Chlorophenyl)imidazolidine-2,4-dione | N1-(4-Chlorophenyl) | (Investigational) | - |
1.2. Structural Significance of the Imidazolidine-2,4-dione CoreThe imidazolidine-2,4-dione core is a non-aromatic, planar five-membered heterocycle featuring two carbonyl groups (C2=O and C4=O) and an acidic N3-H proton (pKa ~9.0–9.5) [1]. This arrangement confers distinctive physicochemical properties critical for bioactivity:
For 1-(4-Chlorophenyl)imidazolidine-2,4-dione, substitution at N1 alters electron density across the ring, potentially enhancing stability and lipophilicity compared to C5-substituted analogs like phenytoin. The unsubstituted N3-H retains hydrogen-bond-donor capacity, crucial for target engagement.
1.3. Role of Chlorophenyl Substituents in BioactivityThe 4-chlorophenyl group at N1 is a strategic bioisostere designed to optimize pharmacodynamic and pharmacokinetic properties. Key contributions include:
Mechanistically, the chlorophenyl moiety contributes to target recognition and disruption. In antimicrobial contexts, chlorophenylthiosemicarbazone–TZD hybrids (e.g., compound 38 in [2]) demonstrated potent activity against Bacillus subtilis (MIC = 3.91 mg/L), surpassing cefuroxime. This was attributed to chloro-driven membrane interaction or enzyme inhibition [2]. Similarly, in anticancer derivatives, chlorophenyl-imidazolidinones induced cytotoxicity in MCF-7 breast cancer cells via undefined mechanisms potentially involving protein binding or oxidative stress [3].
Table 2: Bioactivity of Chlorophenyl-Substituted Imidazolidine-2,4-dione Analogs
Biological Activity | Compound Example | Key Finding | Reference |
---|---|---|---|
Antibacterial | TZD-chlorophenylthiosemicarbazone hybrid | MIC = 3.91 mg/L against B. subtilis (Gram+) | [2] |
Anticoagulant | Piperidinyl-imidazolidinone | Enhanced APTT inhibition vs. heparin | [3] |
Anticancer | Piperidinyl-imidazolidinedione | Cytotoxicity in MCF-7 cells (LD~50~: 20.4 μg/mL) | [3] |
Schistosomicidal | LPSF/PTS23 | Motility reduction and tegument erosion in S. mansoni | [4] |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7